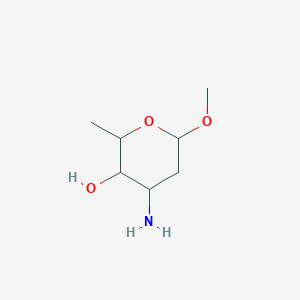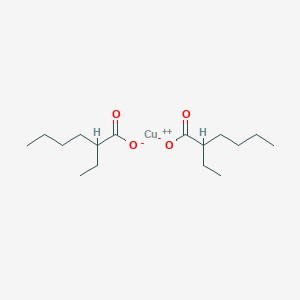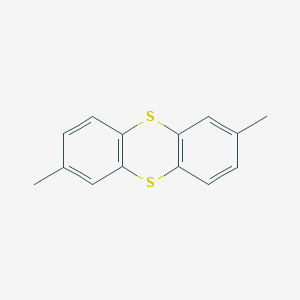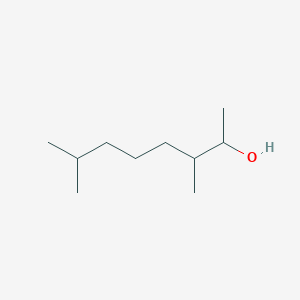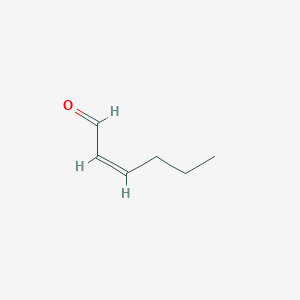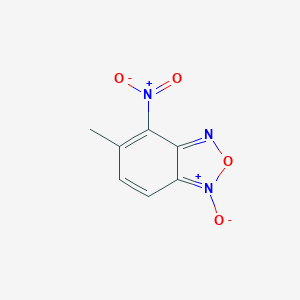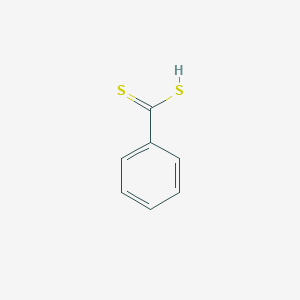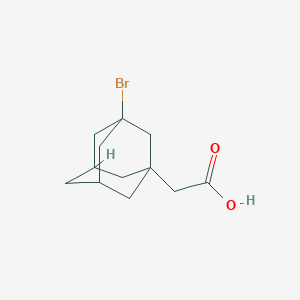
2-(3-Bromoadamantan-1-yl)acetic acid
Descripción general
Descripción
2-(3-Bromoadamantan-1-yl)acetic acid, also known as 2-BAA, is an organic compound consisting of a bromo-substituted adamantane backbone with an acetic acid side chain. This compound has been widely studied for its potential applications in scientific research and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Solvolysis Reactions : Samuel and Zutaut (1985) studied the solvolysis of 1-bromoadamantane in various binary solvent mixtures, including acetic acid. They found that steric bulk and electrophilicity of solvent components significantly affect selectivity values, suggesting implications for the behavior of similar compounds like 2-(3-Bromoadamantan-1-yl)acetic acid in solvolysis reactions (Samuel & Zutaut, 1985).
Synthesis of Various Compounds : Several studies have explored the synthesis of different compounds using derivatives of acetic acid. For instance, Salionov (2015) synthesized esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, highlighting the potential for creating a variety of biologically active compounds using acetic acid derivatives (Salionov, 2015).
Antiviral Activities : Kessl et al. (2012) investigated the effects of 2-(quinolin-3-yl) acetic acid derivatives on HIV-1 integrase, demonstrating their potential as allosteric integrase inhibitors (ALLINIs) and suggesting a possible antiviral application for similar acetic acid derivatives (Kessl et al., 2012).
Therapeutic Applications : Research on 2-(quinolin-3-yl) acetic acid derivatives and similar compounds has also highlighted potential therapeutic applications. For example, Pellei et al. (2023) studied novel silver complexes based on derivatives of bis(pyrazol-1-yl)acetate ligands, showing significant in vitro antitumor activity, particularly against small-cell lung carcinoma (SCLC) cells (Pellei et al., 2023).
Direcciones Futuras
The future directions of research involving “2-(3-Bromoadamantan-1-yl)acetic acid” and similar compounds could involve the development of new materials based on natural and synthetic nanodiamonds . The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mecanismo De Acción
Target of Action
It is known that the compound is used as an intermediate in the synthesis of other adamantane derivatives .
Mode of Action
It has been used in the synthesis of (3-bromoadamantan-1-yl)methyl isocyanate . This reaction involves the use of diphenylphosphoryl azide and triethylamine .
Biochemical Pathways
It is known that adamantane derivatives have a wide range of applications, including the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Result of Action
It is known that the compound is used as an intermediate in the synthesis of other compounds .
Análisis Bioquímico
Biochemical Properties
It is known that the compound can be used to synthesize (3-bromoadamantan-1-yl)methyl isocyanate . This suggests that 2-(3-Bromoadamantan-1-yl)acetic acid may interact with various enzymes and proteins involved in the synthesis of isocyanates.
Molecular Mechanism
It is known that the compound can be used to synthesize (3-bromoadamantan-1-yl)methyl isocyanate , suggesting that it may exert its effects at the molecular level through the formation of isocyanates
Propiedades
IUPAC Name |
2-(3-bromo-1-adamantyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15/h8-9H,1-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGLWCBEPPFDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17768-34-2 | |
| Record name | 3-Bromoadamantane-1-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)

